N'-cyclohexylidene-2-nitrobenzohydrazide
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Overview
Description
N’-cyclohexylidene-2-nitrobenzohydrazide is an organic compound with the molecular formula C13H15N3O3 It is a derivative of benzohydrazide, characterized by the presence of a cyclohexylidene group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-2-nitrobenzohydrazide typically involves the condensation reaction between 2-nitrobenzohydrazide and cyclohexanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidene-2-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidene-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Various nucleophiles such as alkyl halides, under basic conditions.
Condensation: Aldehydes or ketones, under acidic or basic conditions.
Major Products Formed
Reduction: 2-amino-N’-cyclohexylidene-benzohydrazide.
Substitution: N’-alkylated derivatives of N’-cyclohexylidene-2-nitrobenzohydrazide.
Condensation: Hydrazones or azines, depending on the reactants used.
Scientific Research Applications
N’-cyclohexylidene-2-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various hydrazide derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. The presence of the nitro group is often associated with bioactivity.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-2-nitrobenzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydrazide moiety can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
N’-cyclohexylidene-2-nitrobenzohydrazide can be compared with other similar compounds, such as:
N’-cyclohexylidene-3-nitrobenzohydrazide: Similar structure but with the nitro group at the 3-position instead of the 2-position.
N’-cyclohexylidene-4-nitrobenzohydrazide: Similar structure but with the nitro group at the 4-position.
N’-cyclohexylidene-2-iodobenzohydrazide: Similar structure but with an iodine atom instead of the nitro group.
The uniqueness of N’-cyclohexylidene-2-nitrobenzohydrazide lies in the specific positioning of the nitro group, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-nitrobenzamide |
InChI |
InChI=1S/C13H15N3O3/c17-13(15-14-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(18)19/h4-5,8-9H,1-3,6-7H2,(H,15,17) |
InChI Key |
JDCUDAKFVAQMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])CC1 |
Origin of Product |
United States |
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